Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
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Overview
Description
“Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 111043-01-7 . It has a molecular weight of 209.23 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” involves the reaction of Methyl 2-chloro nicotinoate and methyl thioglycolate dissolved in anhydrous DMF . Potassium carbonate is added and the reaction mixture is heated to 100 °C under an atmosphere of nitrogen for 21 hours . The reaction mixture is then cooled and poured into water, and the aqueous solution is extracted with ethyl acetate . The aqueous phase is acidified with concentrated hydrochloric acid and then re-extracted with ethyl acetate . The ethyl acetate extracts of the acidified aqueous phase are combined and dried over magnesium sulphate, filtered and evaporated under reduced pressure to afford the desired compound .Molecular Structure Analysis
The IUPAC name of the compound is “methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” and its InChI Code is "1S/C9H7NO3S/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3" .Physical And Chemical Properties Analysis
The compound has a melting point of 158-160°C . It is a solid at room temperature .Scientific Research Applications
Influence of Metals on Biologically Important Ligands
A study reviewed the interaction of selected metals with the electronic systems of biologically important molecules like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, which share structural similarities with "Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate". The research utilized various spectroscopic techniques and theoretical studies to examine how metals affect these molecules' electronic systems, potentially indicating the importance of "Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate" in understanding metal-ligand interactions relevant to biological and pharmaceutical applications (Lewandowski, Kalinowska, & Lewandowska, 2005).
Reactivity and Biological Properties of Hydroxycoumarins
Another review focused on the significance of hydroxycoumarins, highlighting their wide range of chemical, photochemical, and biological properties. Given the structural and functional parallels, this suggests that compounds like "Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate" could also exhibit diverse applications ranging from synthetic chemistry to biological activities (Yoda, 2020).
Microbial Metabolism of Heterocyclic Compounds
Research on the microbial metabolism of pyridine derivatives under aerobic and anaerobic conditions provides insight into the environmental fate and biotransformation potential of heterocyclic aromatic compounds. This knowledge is crucial for assessing the environmental impact and biodegradability of synthetic compounds, including "Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate" (Kaiser, Feng, & Bollag, 1996).
Synthesis and Application Potential of Xylan Derivatives
A mini-review of xylan derivatives, which are synthesized through chemical modifications to introduce specific properties, might reflect on the versatility and application potential of "Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate" in developing new materials or as intermediates in organic synthesis (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Sorption of Phenoxy Herbicides to Soil and Organic Matter
The sorption behavior of phenoxy herbicides to various substrates provides insights into the environmental mobility and persistence of organic compounds, including potentially "Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate". Understanding these interactions is crucial for assessing the environmental impact of such compounds (Werner, Garratt, & Pigott, 2012).
Safety And Hazards
Future Directions
The compound has been synthesized as part of a research programme targeting novel molecules as potential anti-inflammatory agents . It was synthesized based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide . Future research could explore its potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)8-7(11)5-2-3-10-4-6(5)14-8/h2-4,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPYVWHLDMBWAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715749 |
Source
|
Record name | Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate | |
CAS RN |
111042-97-8 |
Source
|
Record name | Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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